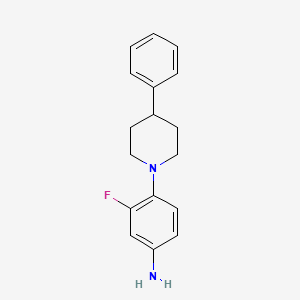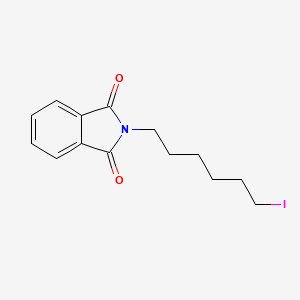
3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline
説明
3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C17H19FN2. It has a molecular weight of 270.34 g/mol. This compound is available in powder form .
Molecular Structure Analysis
The InChI code for a similar compound, 3-fluoro-4-(4-methylpiperidin-1-yl)aniline hydrochloride, is 1S/C12H17FN2.ClH/c1-9-4-6-15 (7-5-9)12-3-2-10 (14)8-11 (12)13;/h2-3,8-9H,4-7,14H2,1H3;1H . This might give some insights into the molecular structure of 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline.Physical And Chemical Properties Analysis
3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline is a powder . It has a molecular weight of 194.25 . The compound should be stored at a temperature of 4°C .科学的研究の応用
Metallation of Heteroaromatic Compounds
The metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity, highlights significant advancements in this research area. This process involves the chemoselective lithiation of 3-fluorophyridine at low temperatures, leading to the formation of 3-fluoro-2-lithiopyridine and 3-fluoro-4-lithiopyridine. These lithiated isomers react with a variety of electrophiles, providing a convenient route to synthesize 2,3- or 3,4-disubstituted pyridines, demonstrating the versatility and potential of fluorinated compounds in organic synthesis (Marsais & Quéguiner, 1983).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP)-based compounds, including those modified with fluorine, have emerged as effective chemosensors for detecting various analytes such as metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors, as documented in the literature, underscore the importance of fluorinated compounds in developing sophisticated detection tools for environmental monitoring, clinical diagnostics, and chemical analysis (Roy, 2021).
Fluorinated Liquid Crystals
The study of fluorinated liquid crystals reveals how the incorporation of fluoro substituents into liquid crystal structures can profoundly alter their properties, such as melting point, mesophase morphology, and various physical characteristics like dielectric and optical anisotropy. This research underscores the critical role of fluorinated compounds in tailoring materials for specific applications in displays, optical devices, and other advanced technologies (Hird, 2007).
Fluoroalkylation in Aqueous Media
Recent advances in fluoroalkylation reactions performed in water highlight the environmental benefits of incorporating fluorinated groups into organic molecules under mild and green conditions. These methods facilitate the synthesis of fluorine-containing pharmaceuticals, agrochemicals, and materials, emphasizing the ongoing importance of fluorinated compounds in sustainable chemistry practices (Song et al., 2018).
Polymer of Low Concern Criteria for Fluoropolymers
Fluoropolymers, characterized by their high molecular weight and stability, are distinct from other polyfluoroalkyl substances due to their negligible environmental mobility and bioaccumulation potential. This review argues for the classification of fluoropolymers as "polymers of low concern" based on their unique physical, chemical, and toxicological profiles, further highlighting the specialized and often non-hazardous applications of fluorinated polymers in various industries (Henry et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3-fluoro-4-(4-phenylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-12-15(19)6-7-17(16)20-10-8-14(9-11-20)13-4-2-1-3-5-13/h1-7,12,14H,8-11,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJAYNZNBFLAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)



![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)




![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)
